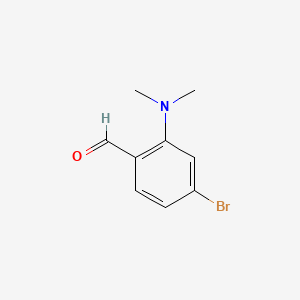![molecular formula C8H8N4O2 B581268 Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 1094107-41-1](/img/structure/B581268.png)
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds is known for their versatility in drug design due to their structural similarities with purines . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, including “Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate”, has been achieved through various methods . One such method involves the development of four facile and efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-triazolo pyrimidines, and 2-amino-5-phenyl-[1,2,4]triazolo pyrimidin-7-ol .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” is characterized by a 1,2,4-triazolo[1,5-a]pyrimidine scaffold . This scaffold is an example of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” and similar compounds have been studied extensively . For instance, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” can be inferred from its molecular structure . It has a molecular weight of 192.17 g/mol, a topological polar surface area of 82.5 Ų, and a hydrogen bond donor count of 1 .Wissenschaftliche Forschungsanwendungen
Pharmacological Potentials
Triazole compounds, including the [1,2,4]triazolo[1,5-a]pyridine class, are known for their versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . They have been found to exhibit numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors .
Antimicrobial Applications
Triazole compounds have been used extensively in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They have been used to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
Antifungal Applications
Triazole compounds have been used to develop antifungal drugs. For example, the discovery of antifungal activities of azole derivatives led to the invention of fluconazole, itraconazole, voriconazole, posaconazole, efinaconazole, etc .
Anticancer Applications
Triazole compounds have been found to exhibit anticancer properties . They have been used in the development of drugs for the treatment of various types of cancers .
Anticonvulsant Applications
Triazole compounds have been found to exhibit anticonvulsant properties . They have been used in the development of drugs for the treatment of epilepsy and other seizure disorders .
Antioxidant Applications
Triazole compounds have been found to exhibit antioxidant properties . They have been used in the development of drugs for the treatment of diseases caused by oxidative stress .
Anti-Inflammatory Applications
Triazole compounds have been found to exhibit anti-inflammatory properties . They have been used in the development of drugs for the treatment of various inflammatory diseases .
Antidepressant Applications
Triazole compounds have been found to exhibit antidepressant properties . They have been used in the development of drugs for the treatment of depression and other mood disorders .
Zukünftige Richtungen
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, to which “Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” belongs, has found numerous applications in medicinal chemistry . Given its versatility and the range of biological activities exhibited by this class of compounds, it is likely that future research will continue to explore their potential in drug design and synthesis .
Wirkmechanismus
Target of Action
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a compound that has been found to have significant biological activity. The primary targets of this compound are enzymes such as RORγt, PHD-1, JAK1, and JAK2 . These enzymes play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
The compound interacts with its targets through a process of selective binding. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for PHD-1, JAK1, and JAK2 . This interaction results in changes in the activity of these enzymes, leading to alterations in the biochemical pathways they regulate .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, the inhibition of JAK1 and JAK2 can impact the JAK-STAT signaling pathway, which plays a key role in immune response and cell growth . Similarly, acting as an inverse agonist for RORγt can influence the Th17 cell differentiation pathway, which is involved in autoimmune diseases .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they regulate. For instance, inhibiting JAK1 and JAK2 can lead to reduced inflammation and immune response . Similarly, acting as an inverse agonist for RORγt can result in decreased Th17 cell differentiation, potentially alleviating symptoms of autoimmune diseases .
Eigenschaften
IUPAC Name |
methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJSEKQHYSMYEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC(=N2)N)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724401 |
Source


|
| Record name | Methyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094107-41-1 |
Source


|
| Record name | Methyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

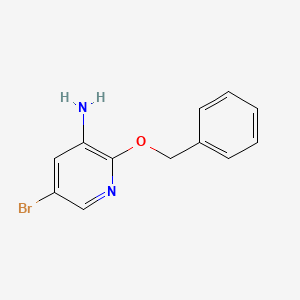

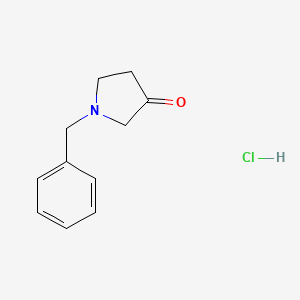



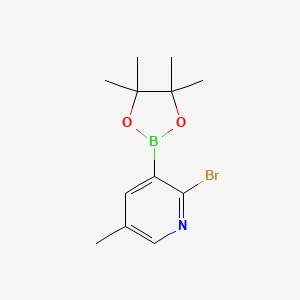
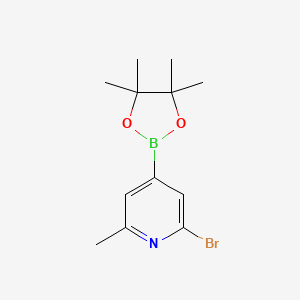

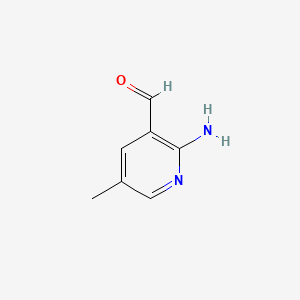

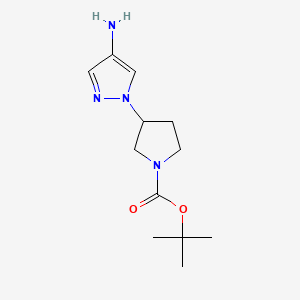
![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)
